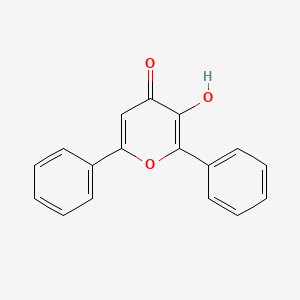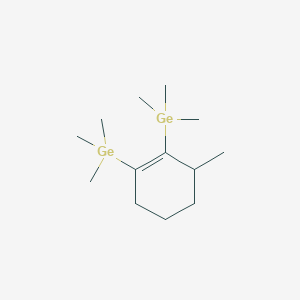![molecular formula C23H48OSn B14295124 Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane CAS No. 113352-43-5](/img/structure/B14295124.png)
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a dec-1-en-4-yloxymethyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general reaction scheme can be represented as follows:
Bu3SnH+RCH=CH2→Bu3SnCH2CH2R
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer radical initiators and optimized reaction conditions can enhance yield and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction Reactions: Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane can undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a source of the vinyl anion equivalent.
Common Reagents and Conditions
Radical Initiators: AIBN, benzoyl peroxide
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Palladium catalysts for Stille coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is typically a substituted alkene or alkyne.
Applications De Recherche Scientifique
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane involves the formation of radicals through homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various reactions, such as addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(methoxymethoxy)methylstannane
- Tributyl(1-ethoxyvinyl)stannane
- Tributyl(vinyl)stannane
Uniqueness
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other organotin compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in organic synthesis and research applications.
Propriétés
Numéro CAS |
113352-43-5 |
|---|---|
Formule moléculaire |
C23H48OSn |
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
tributyl(dec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C11H21O.3C4H9.Sn/c1-4-6-7-8-10-11(12-3)9-5-2;3*1-3-4-2;/h5,11H,2-4,6-10H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
WRFKSXRPGWIVGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


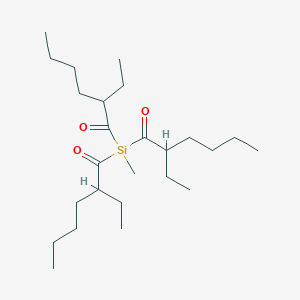
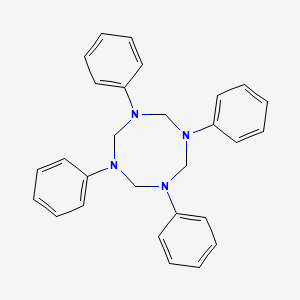
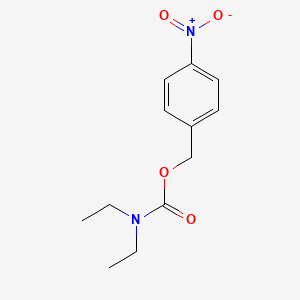
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
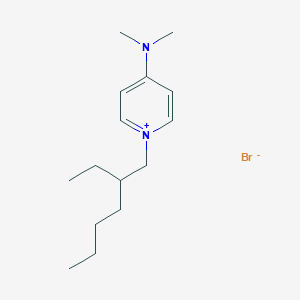
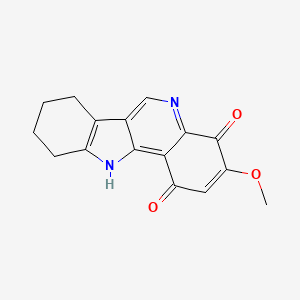
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


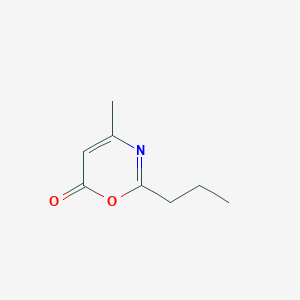
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

